molecular formula C17H17Cl3N2O B11708422 N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

Cat. No.: B11708422
M. Wt: 371.7 g/mol
InChI Key: QBUURAORZCYTPP-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a synthetic organic compound with the molecular formula C17H17Cl3N2O. This compound is characterized by the presence of a benzylamino group, a trichloroethyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with N-benzyl-2,2,2-trichloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with amino acid residues in proteins, while the trichloroethyl group can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
  • N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is unique due to the presence of the 3-methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C17H17Cl3N2O/c1-12-6-5-9-14(10-12)15(23)22-16(17(18,19)20)21-11-13-7-3-2-4-8-13/h2-10,16,21H,11H2,1H3,(H,22,23)

InChI Key

QBUURAORZCYTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2

Origin of Product

United States

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